molecular formula C13H15BrN2 B13108341 2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide

2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide

Cat. No.: B13108341
M. Wt: 279.18 g/mol
InChI Key: CAMDZBAQSXNTKV-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide is a chemically synthesized intermediate based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, a fused heterocyclic system of significant interest in medicinal chemistry . This specific compound serves as a crucial precursor for the development of novel quaternary salts, which have demonstrated a broad spectrum of promising biological activities in scientific research . Derivatives of the pyrrolo[1,2-a]imidazole core have shown notable in vitro antimicrobial and antifungal properties, with some analogs exhibiting activity against challenging pathogens such as Staphylococcus aureus , Escherichia coli , and Cryptococcus neoformans . Furthermore, structurally related compounds in this chemical class have been investigated as NMDA receptor antagonists, displaying pronounced anticonvulsant activity in experimental models, which highlights their potential in central nervous system (CNS) research . The compound is provided exclusively for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for administration to humans. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

Molecular Formula

C13H15BrN2

Molecular Weight

279.18 g/mol

IUPAC Name

2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrobromide

InChI

InChI=1S/C13H14N2.BrH/c1-10-4-6-11(7-5-10)12-9-15-8-2-3-13(15)14-12;/h4-7,9H,2-3,8H2,1H3;1H

InChI Key

CAMDZBAQSXNTKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3CCCC3=N2.Br

Origin of Product

United States

Preparation Methods

Condensation of Pyrrole Derivatives with α-Haloketones

A principal method involves the reaction of 2-amino-4,5-dihydro-3H-pyrrole with appropriately substituted 2-halo-1-(4-methylphenyl)ethanone derivatives. This condensation proceeds under mild conditions (20–45 °C) in polar aprotic solvents such as N,N-dimethylformamide (DMF), typically using a molar excess of the pyrrole derivative (about 3:1 ratio) to drive the reaction towards the formation of the pyrrolo[1,2-a]imidazole ring system.

  • The reaction mechanism involves nucleophilic attack of the amino group on the α-haloketone, followed by intramolecular cyclization to form the fused imidazole ring.
  • The product is isolated by standard techniques such as filtration and recrystallization.
  • Subsequent treatment with hydrobromic acid in ethanol converts the free base into the corresponding hydrobromide salt, which is isolated by solvent removal and recrystallization from chloroform-hexane mixtures.

This method is well-documented for related compounds and is adaptable for the 4-methylphenyl substituent in the 2-position, providing high purity and yield of the hydrobromide salt.

Cyclocondensation of Aminoalkyl Intermediates

An alternative approach utilizes cyclocondensation reactions starting from aminoalkyl intermediates such as 2-(2-oxopyrrolidin-1-yl)-acetamide derivatives. Treatment with phosphoryl halides (POBr3 or POCl3) induces intramolecular cyclization to yield 2-halo-substituted pyrrolo[1,2-a]imidazoles, which can be further modified to introduce the 4-methylphenyl group.

  • Microwave-assisted modifications of this method have demonstrated increased yields (up to 82%) and reduced reaction times.
  • Reduction steps using sodium borohydride in solvents like DMF allow partial reduction to tetrahydro derivatives when needed.

Multi-Component and One-Pot Syntheses

More recent methodologies employ one-pot multi-component condensations involving aryl diketones, amino acids such as L-proline, and ammonium acetate. These cascade reactions enable the construction of the pyrrolo[1,2-a]imidazole ring with aryl substituents in a single operation under microwave heating or reflux conditions.

  • These methods are efficient and provide good yields for various substituted derivatives.
  • They also allow for structural diversity and functional group tolerance, which can be tailored to introduce the 4-methylphenyl group at the 2-position.

Formation of the Hydrobromide Salt

The conversion of the free base 2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole to its hydrobromide salt is typically accomplished by:

  • Treating the free base dissolved in ethanol with a slight excess of 48% hydrobromic acid diluted in ethanol.
  • The mixture is stirred to ensure complete salt formation.
  • Removal of the solvent under reduced pressure yields the hydrobromide salt.
  • Recrystallization from a chloroform-hexane solvent system affords the pure hydrobromide salt with good crystallinity and stability.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Yield/Notes
Condensation of 2-amino-4,5-dihydro-3H-pyrrole with 2-halo-1-(4-methylphenyl)ethanone 2-amino-4,5-dihydro-3H-pyrrole, 2-bromo-1-(4-methylphenyl)ethanone DMF, 20–45 °C, molar excess pyrrole; salt formation with HBr in ethanol Mild conditions, scalable, high purity High yields reported; salt isolated by recrystallization
Cyclocondensation of aminoalkyl intermediates with POBr3 or POCl3 2-(2-oxopyrrolidin-1-yl)-acetamide derivatives POBr3/POCl3, microwave-assisted heating High yield, reduced reaction time Up to 82% yield for related compounds
One-pot multi-component condensation Aryl diketones, L-proline, NH4OAc Microwave or reflux in MeCN or MeOH/CH2Cl2 Efficient, versatile for substitution patterns Good yields; adaptable for 4-methylphenyl substituent

Research Findings and Analytical Data

  • Elemental analysis of related compounds confirms the expected composition close to calculated values, indicating high purity of the hydrobromide salts.
  • Spectroscopic characterization (NMR, IR) supports the formation of the fused pyrrolo[1,2-a]imidazole ring system with substitution at the 2-position.
  • The hydrobromide salt form improves the compound's stability and handling properties, which is critical for pharmaceutical applications.
  • Microwave-assisted methods and one-pot syntheses represent modern advances that improve efficiency and environmental footprint of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under various conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C19H19BrN2C_{19}H_{19}BrN_2 and a molecular weight of 363.27 g/mol. Its structure features a pyrrolo[1,2-a]imidazole core, which is known for its versatility in drug design.

Anticancer Activity

Research indicates that derivatives of pyrrolo[1,2-a]imidazoles exhibit significant anticancer properties. For instance, studies have shown that compounds with similar imidazole frameworks can inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways associated with cancer cell proliferation and survival .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Imidazole derivatives are known to interact with cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Molecular docking studies have suggested that these compounds can exhibit binding affinities comparable to established anti-inflammatory drugs .

Antimicrobial Properties

Pyrrolo[1,2-a]imidazole derivatives have demonstrated antimicrobial activity against various pathogens. The broad-spectrum efficacy against bacteria and fungi highlights the potential for developing new antibiotics or antifungal agents based on this scaffold .

Neuroprotective Effects

Preliminary studies suggest that 2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is hypothesized to involve the reduction of oxidative stress and inflammation in neuronal tissues .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityShowed significant inhibition of tumor growth in xenograft models using pyrrolo[1,2-a]imidazole derivatives .
Study BAnti-inflammatory EffectsDemonstrated effective COX inhibition comparable to diclofenac in vitro .
Study CNeuroprotective EffectsIndicated reduced neuronal apoptosis in models of oxidative stress .

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolehydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Position : Activity varies with substituent placement. For example, 3-(4-chlorophenyl) derivatives show higher antimicrobial potency than 2-substituted analogs but increased cytotoxicity .
  • Electron-Withdrawing Groups : Chlorophenyl substituents enhance antimicrobial activity but may elevate toxicity .
  • Hydrobromide vs.

Catalytic Performance

Pyrroloimidazoles are used as organocatalysts in asymmetric synthesis. A comparison with tetrahydroimidazo[1,2-a]pyridine (TIP) catalysts is shown in Table 2.

Table 2: Catalytic Efficiency in Enantioselective Reactions
Catalyst Reaction Type Enantioselectivity (% ee) Yield (%) Reference
(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivative Steglich rearrangement 92% 85%
Tetrahydroimidazo[1,2-a]pyridine (TIP) C-acylation of benzofuranones 89% 88%
Chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Black rearrangement 95% 90%
  • Steric Effects : Pyrroloimidazole catalysts exhibit superior enantioselectivity in Black rearrangements due to optimal stereocontrol near the active site .
  • Scalability : TIP catalysts are easier to synthesize but less effective in complex stereoselective reactions .

Biomedical Potential and Limitations

Antimicrobial Activity

The compound 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c) demonstrates broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli, K. pneumoniae) pathogens (MIC: 4–16 µg/mL) but exhibits high hemolytic activity (HC₅₀: 50 µg/mL) . In contrast, the target compound shows lower cytotoxicity (LD₅₀ > 2000 mg/kg in mice), making it a safer candidate for in vivo studies .

Toxicity Profile

  • In Vitro : High cytotoxicity against HEK-293 cells (IC₅₀: ~10 µM) .
  • In Vivo : Low acute toxicity (LD₅₀ > 2000 mg/kg), suggesting favorable therapeutic indices .

Biological Activity

2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14BrN2C_{13}H_{14}BrN_2 with a molecular weight of approximately 298.17 g/mol. The compound features a pyrrolo[1,2-a]imidazole core structure that is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the potential of pyrrolo[1,2-a]imidazole derivatives as anticancer agents. For instance, compounds similar to 2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Pyrrolo[1,2-a]imidazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA498 (Renal)10.02Induces apoptosis
Compound BMDA-MB-231 (Breast)0.126Inhibits cell migration
2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoleA498 (Renal)TBDTBD

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

The mechanism by which 2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole exerts its biological effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases associated with cancer progression.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways that regulate cell growth and survival.

Case Studies

Several case studies have provided insight into the efficacy and safety profile of pyrrolo[1,2-a]imidazole derivatives:

  • Study on Renal Cell Carcinoma : A study evaluated the effects of related compounds on renal cancer cell lines (A498 and 786-O). The results indicated significant reductions in cell viability at concentrations as low as 10 µM.
  • Breast Cancer Model : In another study involving MDA-MB-231 cells, compounds similar to 2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole demonstrated potent inhibitory effects on cell proliferation and migration.

Q & A

Basic Question: What are the standard synthetic routes for preparing 2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide?

Methodological Answer:
The synthesis typically involves cyclocondensation or annulation strategies to construct the pyrroloimidazole core. For example:

  • Annulation of the imidazole ring to a pyrrole precursor : Reacting substituted aminopyrrolines (e.g., 3,4-dihydro-2H-pyrrol-5-amine) with halogenated carbonyl compounds (e.g., bromo ketones) in solvents like ethyl acetate or DMF. Yields can vary significantly depending on substituents; electron-withdrawing groups on the aryl moiety may require harsher conditions (e.g., Na₂CO₃ in DMF at elevated temperatures) .
  • Post-synthetic modification : After forming the pyrroloimidazole scaffold, introduce the 4-methylphenyl group via Suzuki coupling or electrophilic substitution, followed by hydrobromide salt formation using HBr in a polar aprotic solvent.

Advanced Question: How can reaction conditions be optimized to mitigate low yields or isomer formation during synthesis?

Methodological Answer:
Low yields or isomerization (e.g., 2- vs. 3-substituted products) often arise from competing reaction pathways. Strategies include:

  • Solvent modulation : Use DMF for higher solubility of intermediates or switch to ethyl acetate for milder conditions .
  • Catalytic additives : Introduce phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.
  • Temperature control : Isothermal calorimetry can identify exothermic peaks indicative of side reactions. For example, maintaining temperatures below 60°C reduces undesired dimerization .
  • In situ monitoring : Employ HPLC-MS or ¹H NMR to track intermediate formation and adjust stoichiometry dynamically.

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing C4-methylphenyl vs. C2-substitution). Key signals include aromatic protons (δ 6.8–7.4 ppm) and diastereotopic protons in the dihydroimidazole ring (δ 3.1–4.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 291.35 for the free base) and detects bromide counterion adducts .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters a = 8.12 Å, b = 10.34 Å, c = 12.56 Å, and β = 95.7° have been reported for analogous pyrroloimidazoles .

Advanced Question: How do crystallographic data inform stability or reactivity predictions for this compound?

Methodological Answer:
Crystal packing analysis reveals:

  • Hydrogen-bonding networks : Intermolecular N–H···Br interactions stabilize the hydrobromide salt. For example, N1–H···Br distances of 2.89 Å and angles of 165° indicate strong ionic pairing .
  • Torsional strain : Dihedral angles between the pyrroloimidazole core and 4-methylphenyl group (e.g., 15.2°) impact conformational flexibility and susceptibility to hydrolysis .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., Br···H interactions account for ~22% of surface area), guiding solvent selection for recrystallization .

Basic Question: How should researchers address contradictory biological activity data reported for pyrroloimidazole derivatives?

Methodological Answer:
Contradictions often stem from:

  • Impurity profiles : Use preparative HPLC (>98% purity) to eliminate confounding byproducts (e.g., regioisomers or dimeric side products) .
  • Assay variability : Standardize in vitro protocols (e.g., ATP levels in cell viability assays) and include positive controls (e.g., doxorubicin for cytotoxicity studies).
  • Structural analogs : Compare with derivatives like 2-(4-methoxyphenyl)-3-pyridin-4-yl analogs (CAS 111908-95-3) to isolate substituent effects .

Advanced Question: What computational approaches predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the imidazole nitrogen (N2) shows high electron density, making it prone to protonation .
  • Molecular docking : Simulate binding to target proteins (e.g., kinase domains) using software like AutoDock Vina. The 4-methylphenyl group may occupy hydrophobic pockets, while the pyrroloimidazole core hydrogen-bonds with catalytic lysine residues .
  • MD simulations : Track solvation dynamics in aqueous/DMSO mixtures to optimize solubility for in vivo studies.

Basic Question: What are the best practices for handling and storing this hydrobromide salt?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hygroscopic degradation .
  • Safety protocols : Follow GHS codes P210 (avoid heat/sparks) and P201 (pre-lab training for handling hydrobromic acid residues) .

Advanced Question: How can kinetic studies under varying pH/temperature conditions improve formulation strategies?

Methodological Answer:

  • pH-rate profiling : Use UV-Vis spectroscopy to monitor degradation at pH 1–10. Hydrobromide salts typically exhibit maximum stability at pH 4–6 due to reduced hydrolysis .
  • Arrhenius analysis : Accelerated stability testing (e.g., 40–60°C) extrapolates shelf life. For example, a k value of 0.012 day⁻¹ at 25°C predicts a t₉₀ of 2.1 years .

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